3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Lipophilicity Drug Design ADME

Researchers optimizing 3-aryl-isoxazole-4-carboxamide SAR often face synthetic bottlenecks when introducing lipophilic para-substituents. This 4-methylated variant (logP 3.31) directly addresses that gap, providing a pre-functionalized scaffold for next-gen β-lactam antibiotics and TGR5 agonists without de novo methyl installation. - Enables exploration of para-substituent effects on GLP-1 secretion and PBP binding kinetics. - Higher logP vs. des-methyl cloxacillin precursor improves membrane permeability and metabolic stability. - 98% purity, available in multi-gram quantities for focused library synthesis and agrochemical lead optimization.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13636615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl
InChIInChI=1S/C12H10ClNO3/c1-6-3-4-8(9(13)5-6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
InChIKeyGCWSQRUEFRNICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid – A Substituted Isoxazole-4-carboxylic Acid Building Block for Procurement Evaluation


3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 2137689-70-2) is a heterocyclic aromatic compound featuring an isoxazole core with a carboxylic acid at position 4, a methyl group at position 5, and a 2-chloro-4-methylphenyl substituent at position 3 . With a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g·mol⁻¹, it belongs to the 3-aryl-5-methylisoxazole-4-carboxylic acid class, which serves as a key intermediate for pharmaceuticals (e.g., β-lactam antibiotics, TGR5 agonists) and agrochemicals [1]. The compound is commercially available at 98% purity from multiple suppliers, making it accessible for medicinal chemistry and agrochemical R&D programs .

3-Aryl-5-methylisoxazole-4-carboxylic acid building block for amide and ester derivatization
Supports medicinal chemistry library synthesis and agrochemical R&D workflows
Commercially available intermediate with multi-supplier accessibility

Why 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid Cannot Be Simply Replaced by In-Class Isoxazole Carboxylic Acid Analogs


Isoxazole-4-carboxylic acid derivatives are not interchangeable due to the profound impact of aryl ring substitution on physicochemical and electronic properties [1]. The 2-chloro-4-methylphenyl motif in the target compound (logP = 3.31) imparts significantly higher lipophilicity compared to the unsubstituted phenyl analog 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (logP ≈ 2.78) or the simpler 5-methylisoxazole-4-carboxylic acid (logP ≈ 0.68) [2]. This difference in partition coefficient directly affects membrane permeability, metabolic stability, and target-binding kinetics of downstream amide or ester derivatives, as demonstrated in SAR studies on 3-aryl-4-isoxazolecarboxamide TGR5 agonists where even minor aryl modifications shifted pEC₅₀ values by over an order of magnitude [3]. Consequently, substituting the target compound with a less lipophilic analog risks altering the pharmacokinetic profile and biological activity of the final product, making direct replacement without re-optimization scientifically unsound.

Lipophilicity profile 4-Methyl substitution increases logP relative to des-methyl analog; may shift membrane permeability and metabolic stability of derived amides.
Steric environment 2-Chloro-4-methylphenyl group introduces greater steric demand vs unsubstituted isoxazole scaffold; may alter acylation rates and reaction selectivity.
SAR sensitivity Aryl substitution pattern changes can shift target-binding kinetics by over an order of magnitude; analog performance may not transfer directly.

Quantitative Differentiation of 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Phenyl Analog: LogP 3.31 vs. 2.78

The target compound exhibits a computed partition coefficient (logP) of 3.31, which is 0.53 log units higher than that of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (logP = 2.78) . This increase is attributable to the additional para-methyl group on the phenyl ring. In medicinal chemistry, a ΔlogP of +0.5 typically translates to a ~3-fold increase in membrane permeability and a measurable shift in volume of distribution, directly impacting oral bioavailability and CNS penetration potential of derived amides [1].

Lipophilicity
Cross-study comparable
ΔLogP +0.53
Supports membrane permeability context for derived analogs
Calculated values; cross-source methodology may vary
Lipophilicity Drug Design ADME

Enhanced Steric Bulk Relative to 5-Methylisoxazole-4-carboxylic Acid: MW 251.67 vs. 127.10

The target compound (MW = 251.67 g·mol⁻¹) is nearly twice the molecular weight of the unsubstituted scaffold 5-methylisoxazole-4-carboxylic acid (MW = 127.10 g·mol⁻¹) [1]. This mass difference reflects the presence of the 2-chloro-4-methylphenyl group, which introduces significant steric hindrance around the carboxylic acid moiety. In amide coupling reactions, such steric bulk can slow acylation rates by 2- to 5-fold compared to the unsubstituted analog, enabling greater chemoselectivity in sequential derivatization strategies [2]. Additionally, the 4-methyl group provides a metabolically accessible site for benzylic oxidation, offering a functional handle absent in the des-methyl analog.

Steric bulk
Class-level inference
MW 251.67 vs 127.10
May enable chemoselective derivatization strategies
Steric effects inferred; direct kinetic data unavailable
Steric Effects Reactivity Selectivity

Predicted TGR5 Agonist Potency of Derived Carboxamides: pEC₅₀ Tunable up to 9

Although direct pharmacological data for the target compound are not published, the 3-aryl-4-isoxazolecarboxamide series to which its amide derivatives belong has demonstrated potent TGR5 (GPBAR1) agonism with pEC₅₀ values reaching 9 in cell-based assays [1]. SAR studies show that ortho-chloro substitution on the 3-phenyl ring is critical for activity, while para-substituents (such as the 4-methyl group in the target compound) can modulate potency and selectivity [2]. The target compound's 4-methyl group is positioned to occupy a lipophilic sub-pocket identified in the TGR5 binding model; analogs with para-methylphenyl groups have shown improved metabolic stability while retaining nanomolar potency [3]. This positions the compound as a privileged intermediate for exploring TGR5-targeted therapies for type 2 diabetes and inflammatory bowel disease.

TGR5 agonism context
Class-level inference
Class pEC₅₀ range: 6–9
Supports TGR5 pathway research and SAR library design
Class-level inference; direct data not published for this compound
TGR5 Agonist GPCR Metabolic Disease

Purity Benchmark: 98% Assay Provides Reproducible Starting Material for cGMP-Relevant Intermediate Synthesis

The target compound is commercially supplied at 98% purity (HPLC) , which meets or exceeds the typical purity specification of 95–97% for research-grade 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid . This higher purity reduces the burden of pre-synthesis purification and minimizes side reactions caused by residual starting materials or isoxazole ring-opened byproducts. In the context of pharmaceutical impurity profiling (e.g., Cloxacillin EP Impurity D, which is the des-methyl analog), the absence of the 4-methyl impurity in standard reference standards means that the target compound can serve as a unique internal standard or process marker when developing novel β-lactamase inhibitors [1].

Purity specification
Supporting evidence
98% (HPLC)
Reduces pre-synthesis purification burden in scale-up
Batch-to-batch variability expected; supplier review advised
Purity Quality Control API Intermediate

High-Impact Application Scenarios for 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid


Lead Optimization of TGR5 Agonists for Metabolic and Inflammatory Diseases

The compound serves as an ideal carboxylic acid precursor for synthesizing focused libraries of 3-aryl-4-isoxazolecarboxamides. Its 4-methyl group introduces additional lipophilicity (logP 3.31) and steric bulk that can be exploited to fine-tune TGR5 receptor binding kinetics, as demonstrated by the 1000-fold potency range achievable within this chemotype (pEC₅₀ up to 9) [1]. Researchers can use this scaffold to explore para-substituent effects on GLP-1 secretion and glucose homeostasis without the synthetic burden of introducing the methyl group de novo.

Design of Novel β-Lactamase-Resistant Penicillin Analogs

Given that the des-methyl analog (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) is a key building block for cloxacillin, the 4-methylated variant opens avenues for next-generation isoxazolyl penicillins [2]. The altered steric and electronic profile may confer differential binding to penicillin-binding proteins (PBPs) or enhanced stability against extended-spectrum β-lactamases. The compound can be converted to the corresponding acid chloride and coupled with 6-APA or 7-ACA nuclei, as established in cloxacillin process chemistry.

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

Isoxazole-4-carboxylic acid derivatives with optimized aryl substitution have demonstrated competitive Protox inhibition, correlating with herbicidal activity [3]. The 2-chloro-4-methylphenyl substitution pattern of the target compound mirrors the substitution logic of commercial PPO inhibitors, and the free carboxylic acid group allows for ester prodrug formation to modulate phloem mobility and crop selectivity. The compound's higher logP compared to simpler isoxazole acids may improve cuticular penetration and rainfastness in field applications .

Synthesis of Isotopically Labeled Internal Standards for Mass Spectrometry

The unique combination of chlorine (natural isotopic abundance ³⁷Cl: ²⁴.2%) and the 4-methyl group makes this compound distinguishable from the common cloxacillin impurity D in LC-MS/MS assays . Its higher molecular weight (251.67 vs. 237.64) provides a +14 Da mass shift, enabling its use as a stable-isotope-labeled or structural analog internal standard for quantifying isoxazole carboxylic acid residues in pharmaceutical and environmental samples without chromatographic interference.

Application
Selection Property
Validation Focus
TGR5 agonist lead optimization studies
Lipophilicity and steric modulation
TGR5 receptor binding and pathway-response context
β-Lactam antibiotic intermediate research
Aryl substitution electronic profile
β-Lactamase stability and PBP binding review
PPO inhibitor herbicide intermediate
logP and ester prodrug compatibility
Herbicidal activity and crop selectivity screening
Mass spectrometry internal standard synthesis
Structural analog mass differentiation
Chromatographic resolution and matrix-effect review
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